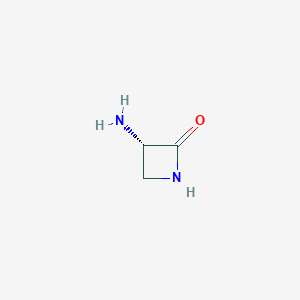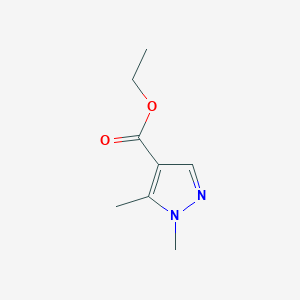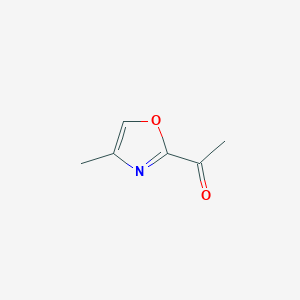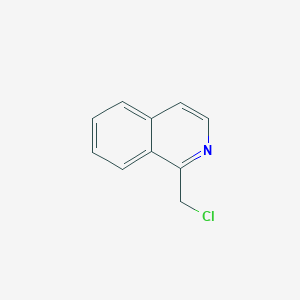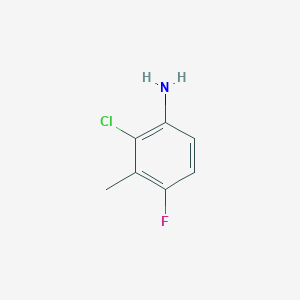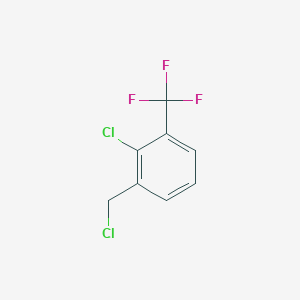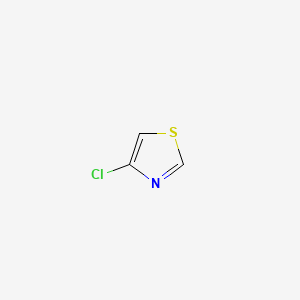
4-Metoxi-1,2-bencenodimetanol
Descripción general
Descripción
4-Methoxy-1,2-benzenedimethanol, also known as guaiacol glyceryl ether, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Medicina: Agente Antibacteriano y Antifúngico
El 4-Metoxi-1,2-bencenodimetanol tiene aplicaciones potenciales en medicina debido a su similitud estructural con compuestos que exhiben propiedades antibacterianas y antifúngicas. La investigación indica que los compuestos fenólicos relacionados pueden ser efectivos contra una variedad de patógenos .
Agricultura: Formulación de Pesticidas
En agricultura, este compuesto podría utilizarse en la síntesis de pesticidas. Su estructura fenólica puede ayudar en el desarrollo de nuevas formulaciones que son más efectivas contra plagas y tienen menor toxicidad para los organismos no objetivo .
Ciencia de los Materiales: Síntesis de Polímeros
Los dos grupos hidroxilo del compuesto lo convierten en un candidato para su uso en la síntesis de polímeros. Podría servir como monómero en la producción de polímeros especiales con propiedades únicas, como una mayor estabilidad térmica o biodegradabilidad .
Ciencias Ambientales: Degradación de Contaminantes
El this compound podría investigarse por su papel en la degradación microbiana de contaminantes ambientales. Su estructura puede facilitar la descomposición de compuestos orgánicos dañinos en sitios contaminados .
Industria Alimentaria: Saborizante y Conservación
Aunque las aplicaciones directas en la industria alimentaria no están bien documentadas, los compuestos con grupos metoxi a menudo se asocian con propiedades aromatizantes. Además, su potencial antimicrobiano podría aprovecharse para la conservación de alimentos .
Cosmética: Filtros UV y Cuidado de la Piel
En cosmética, compuestos similares que contienen metoxi se utilizan como filtros UV. El this compound podría explorarse como componente en formulaciones de protector solar u otros productos para el cuidado de la piel para proteger contra la radiación UV .
Energía: Materiales Fotovoltaicos Orgánicos
La estructura aromática del this compound sugiere que podría utilizarse en el desarrollo de materiales fotovoltaicos orgánicos. Su potencial para la absorción de luz y la conversión en energía eléctrica puede ser un área de interés para la investigación de energías renovables .
Biotecnología: Sustrato de Crecimiento Microbiano
Este compuesto podría servir como sustrato para el crecimiento microbiano en aplicaciones biotecnológicas, particularmente en la producción de productos químicos de base biológica. Su naturaleza fenólica podría apoyar el crecimiento de microorganismos específicos capaces de convertirlo en productos valiosos .
Mecanismo De Acción
Target of Action
The primary targets of 4-Methoxy-1,2-benzenedimethanol are currently unknown. This compound is a derivative of benzenemethanol , which suggests that it may interact with similar biological targets.
Mode of Action
The exact mode of action of 4-Methoxy-1,2-benzenedimethanol Given its structural similarity to benzenemethanol, it may interact with its targets through similar mechanisms, such as nucleophilic substitution or oxidation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-1,2-benzenedimethanol . For instance, the compound is water-soluble , which may affect its distribution in the body and its interaction with targets. Other factors, such as pH, temperature, and the presence of other molecules, could also influence its action.
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 4-Methoxy-1,2-benzenedimethanol, which includes a methoxy group and two hydroxyl groups .
Metabolic Pathways
Given its molecular structure, it is possible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMGVSCUAVGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503171 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36132-95-3 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
